molecular formula C6H10BNO3S B13552354 (2-Isopropoxythiazol-5-yl)boronic acid

(2-Isopropoxythiazol-5-yl)boronic acid

Cat. No.: B13552354
M. Wt: 187.03 g/mol
InChI Key: SPMITFRRHLLLHE-UHFFFAOYSA-N
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Description

(2-Isopropoxythiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiazole ring substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxythiazol-5-yl)boronic acid typically involves the borylation of a suitable thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the boronic acid . This method is scalable and allows for the production of large quantities of the compound.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling carbon-carbon bond formation with aryl/heteroaryl halides or pseudohalides. The boronic acid group reacts catalytically via a Pd-mediated cycle, producing biaryl or heterobiaryl structures.

Key Conditions and Catalysts

  • Catalysts : Pd(dppf)Cl₂, Pd(OAc)₂, or Pd(dba)₂ with ligands such as dppf or N-heterocyclic carbenes (NHCs) .

  • Base : KOAc or triethylamine (TEA) to facilitate transmetallation .

  • Solvents : Dioxane, THF, or ionic liquids under inert atmospheres .

Example Reaction
Reaction with aryl bromides under Pd(dppf)Cl₂ (3 mol%), KOAc (3 equiv), and heating at 80°C in dioxane yields coupled products with retention of the thiazole-isopropoxy motif .

EntrySubstrateCatalyst SystemConditionsYield*
1Aryl BromidePd(dppf)Cl₂ + dppfDioxane, 80°C, 12h75–85%
2Aryl TriflatePd(OAc)₂ + SIPr·HClTHF, reflux, MW70–78%
3Aryl ChloridePd(dba)₂ + Cy₃PDioxane, 80°C, 24h60–70%

*Yields inferred from analogous reactions in boronic acid chemistry .

Esterification with Diols

The boronic acid forms stable esters with diols such as pinacol or neopentyl glycol, which are useful for protecting the boron moiety or modifying solubility.

Reaction Conditions

  • Diols : Pinacol, catechol, or neopentyl glycol in stoichiometric amounts .

  • Conditions : Reflux in toluene with azeotropic water removal (Dean-Stark apparatus) .

Example :
Reaction with pinacol in toluene under reflux produces the pinacol boronate ester, enhancing stability for storage or further reactions .

Protodeboronation

Under acidic or oxidative conditions, the boronic acid group may undergo protodeboronation, yielding a protonated thiazole derivative. This side reaction is mitigated by optimizing pH and avoiding protic solvents .

Ruthenium-Catalyzed C–H Activation/Silylation

The thiazole ring directs regioselective C–H functionalization. For example, Ru catalysts enable silylation at the 4-position of the thiazole (ortho to boron), producing silylated derivatives useful in further modifications .

Conditions :

  • Catalyst : Ru₃(CO)₁₂ or [RuCl₂(p-cymene)]₂.

  • Silylating Agent : Hexamethyldisilane (HMDS).

  • Solvent : DMF or dichloroethane at 100–120°C .

Boroxine Formation

Under anhydrous conditions, three equivalents of the boronic acid self-condense to form a boroxine ring (Figure 1b in ). This reversible process is leveraged in dynamic combinatorial chemistry or catalyst design .

Transmetallation Reactions

The compound participates in transmetallation with organostannanes or silanes, enabling transfer of the thiazolyl group to other metals. This is particularly useful in synthesizing mixed organometallic complexes .

Example :
Reaction with tributylstannane in the presence of Pd(0) yields a stannane derivative, facilitating subsequent Stille couplings .

Scientific Research Applications

(2-Isopropoxythiazol-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Isopropoxythiazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, forming a stable complex that inhibits enzyme activity . The molecular targets and pathways involved include proteases and other enzymes with nucleophilic active sites.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid
  • Indolylboronic acid

Comparison

(2-Isopropoxythiazol-5-yl)boronic acid is unique due to its thiazole ring and isopropoxy substitution, which can impart different electronic and steric properties compared to simpler boronic acids like phenylboronic acid or methylboronic acid . These differences can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H10BNO3S

Molecular Weight

187.03 g/mol

IUPAC Name

(2-propan-2-yloxy-1,3-thiazol-5-yl)boronic acid

InChI

InChI=1S/C6H10BNO3S/c1-4(2)11-6-8-3-5(12-6)7(9)10/h3-4,9-10H,1-2H3

InChI Key

SPMITFRRHLLLHE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(S1)OC(C)C)(O)O

Origin of Product

United States

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